![molecular formula C20H29BrN2O3 B3115150 (S)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide CAS No. 207386-86-5](/img/structure/B3115150.png)

(S)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

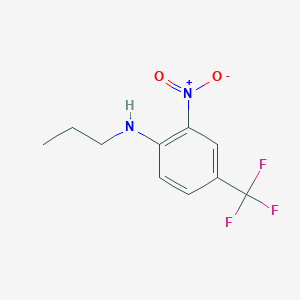

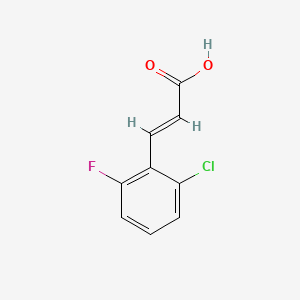

The compound (S)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide is a complex organic molecule. It has a CAS Number of 56-54-2 and a molecular weight of 342.44 . It is also known as a cinchona alkaloid .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes an azabicyclo[2.2.2]octane ring, a quinoline ring, and a methoxy group . The exact structure can be represented by the InChI string or a SMILES string .Its average mass is 324.418 and its mono-isotopic mass is 324.18378 .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of novel compounds with structures related to the chemical . For instance, the synthesis and comprehensive NMR characterization of cephem derivatives, which can be used as carriers for a broad range of drugs containing an amino group, were reported. These derivatives demonstrate the versatility of azabicyclo compounds in drug delivery systems (Blau et al., 2008).

Additionally, a study on the synthesis, characterization, and crystal structure of a polymeric Zinc(II) complex containing the antimalarial quinine as a ligand was conducted. This research sheds light on the structural and electronic properties of such complexes, contributing to the understanding of their potential applications in medicinal chemistry (Obaleye et al., 2007).

Potential Applications

Several studies focus on the potential applications of compounds with similar structures in various fields, such as antimicrobial activity. For example, cinchonidinyl-based acrylic and methacrylic homopolymers were synthesized and evaluated for their antibacterial activity, demonstrating the potential of these compounds in developing new antimicrobial materials (Kumar et al., 2017).

In another instance, the development of vasopressin receptor V1a ligands for positron emission tomography (PET) imaging was detailed. This study highlights the importance of such compounds in advancing diagnostic imaging techniques, potentially aiding in the diagnosis and treatment of diseases related to vasopressin receptors (Naik et al., 2017).

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the azabicyclo[2.2.2]octane ring system followed by the attachment of the quinoline moiety and the final step involves the formation of the hydrobromide salt.", "Starting Materials": [ "Ethylamine", "2,4,5-trioxopentanoic acid", "4-methoxybenzaldehyde", "6-methoxyquinoline", "Hydrobromic acid", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Methanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: Synthesis of azabicyclo[2.2.2]octane ring system", "a. Ethylamine is reacted with 2,4,5-trioxopentanoic acid to form the corresponding amide.", "b. The amide is reduced with sodium borohydride to form the azabicyclo[2.2.2]octane ring system.", "Step 2: Attachment of quinoline moiety", "a. 4-methoxybenzaldehyde is reacted with 6-methoxyquinoline in the presence of acetic acid to form the corresponding imine.", "b. The azabicyclo[2.2.2]octane ring system is added to the imine and the mixture is heated to form the final product.", "Step 3: Formation of hydrobromide salt", "a. The final product is dissolved in methanol and hydrobromic acid is added to form the hydrobromide salt.", "b. The salt is isolated by filtration and washed with diethyl ether and chloroform." ] } | |

CAS No. |

207386-86-5 |

Molecular Formula |

C20H29BrN2O3 |

Molecular Weight |

425.4 g/mol |

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide |

InChI |

InChI=1S/C20H26N2O2.BrH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H;1H2/t13-,14-,19-,20+;;/m0../s1 |

InChI Key |

IWSVSZYIGVGHCN-HZQSTTLBSA-N |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O.O.Br |

SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.O.Br |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.O.Br |

physical_description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B3115068.png)

![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115081.png)

![(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115086.png)

![8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3115118.png)

![(1R,4R,5S)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3115155.png)

![1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B3115158.png)